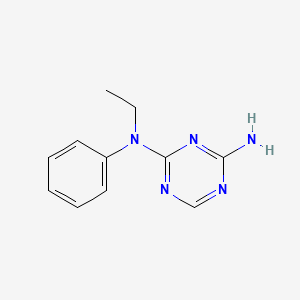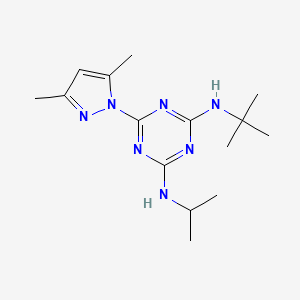![molecular formula C24H16FN3O2 B5320118 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile is a chemical compound that belongs to the class of indole-based acrylonitriles. The compound has gained significant attention from the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile involves the inhibition of various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of NF-κB, which is a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of inflammation. The compound has been shown to exhibit low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile in lab experiments include its high potency and selectivity towards cancer cells, low toxicity towards normal cells, and ease of synthesis. However, the compound has limitations in terms of its solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
For research on 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the compound can be further studied for its potential applications in the treatment of other diseases such as inflammation and autoimmune disorders. The compound can also be studied for its mechanism of action and its interactions with other cellular processes. Overall, the compound has significant potential for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile involves the reaction between 4-fluoroacetophenone, 4-nitrobenzaldehyde, indole-3-carboxaldehyde, and malononitrile. The reaction is carried out in the presence of a base such as potassium carbonate and a catalyst such as piperidine. The product is obtained in good yields and can be purified by column chromatography.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile has potential applications in medicinal chemistry. The compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound acts by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-[1-[(4-nitrophenyl)methyl]indol-3-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O2/c25-21-9-7-18(8-10-21)19(14-26)13-20-16-27(24-4-2-1-3-23(20)24)15-17-5-11-22(12-6-17)28(29)30/h1-13,16H,15H2/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZMBMVANQWBRE-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)[N+](=O)[O-])/C=C(/C#N)\C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)


![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5320122.png)
![1-isopropyl-2-methyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B5320126.png)